2-Mercapto-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile 2-Mercapto-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 893757-46-5
VCID: VC3921983
InChI: InChI=1S/C10H7F3N2S/c11-10(12,13)8-5-2-1-3-7(5)15-9(16)6(8)4-14/h1-3H2,(H,15,16)
SMILES: C1CC2=C(C1)NC(=S)C(=C2C(F)(F)F)C#N
Molecular Formula: C10H7F3N2S
Molecular Weight: 244.24 g/mol

2-Mercapto-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

CAS No.: 893757-46-5

Cat. No.: VC3921983

Molecular Formula: C10H7F3N2S

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

2-Mercapto-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile - 893757-46-5

Specification

CAS No. 893757-46-5
Molecular Formula C10H7F3N2S
Molecular Weight 244.24 g/mol
IUPAC Name 2-sulfanylidene-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C10H7F3N2S/c11-10(12,13)8-5-2-1-3-7(5)15-9(16)6(8)4-14/h1-3H2,(H,15,16)
Standard InChI Key WWWKLEKLTWAOCJ-UHFFFAOYSA-N
SMILES C1CC2=C(C1)NC(=S)C(=C2C(F)(F)F)C#N
Canonical SMILES C1CC2=C(C1)NC(=S)C(=C2C(F)(F)F)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-sulfanylidene-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile, reflects its bicyclic framework. The pyridine ring (positioned at [b] relative to the cyclopentane) is substituted at C-3 with a nitrile group (−C≡N) and at C-4 with a trifluoromethyl group (−CF₃). A thione group (=S) occupies position 2, forming a thiolactam system . The cyclopentane ring introduces conformational rigidity, while the electron-withdrawing −CF₃ and −C≡N groups enhance electrophilicity at adjacent positions.

Key spectral identifiers include:

  • SMILES: C1CC2=C(C1)NC(=S)C(=C2C(F)(F)F)C#N

  • InChIKey: WWWKLEKLTWAOCJ-UHFFFAOYSA-N

  • IR absorption: A strong band near 2204 cm⁻¹ (C≡N stretch) and 1250–1150 cm⁻¹ (C−F stretches) .

Physicochemical Properties

The compound’s computed properties include a topological polar surface area of 67.9 Ų and an XLogP3 value of 1.4, indicating moderate lipophilicity . Its molecular geometry, confirmed by ¹H and ¹³C NMR, reveals distinct signals for the cyclopentane CH₂ groups (δ 2.87–3.09 ppm), the −OEt moiety (δ 1.43 and 4.61 ppm), and aromatic protons (δ 7.31–7.59 ppm) .

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight244.24 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds0
Topological Polar SA67.9 Ų

Synthesis and Reaction Pathways

Cyclocondensation Approaches

A robust synthesis route involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile, catalyzed by sodium alkoxides (e.g., NaOEt or NaOMe) . This one-pot reaction proceeds via:

  • Michael addition of propanedinitrile to the α,β-unsaturated ketone.

  • Alkoxide-mediated cyclization to form the pyridine ring.

  • Dehydration to aromatize the system.

For example, refluxing 2,5-bis(2-pyridinylmethylene)cyclopentanone with propanedinitrile in ethanol/NaOEt yields 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) in >85% yield .

Table 2: Representative Synthesis Conditions

Starting MaterialCatalystSolventTemp (°C)Yield (%)Reference
2,5-Bis(2-pyridinylmethylene)CPONaOEtEtOH8085
2,5-Bis(4-pyridinylmethylene)CPONaOMeMeOH8082

CPO = cyclopentanone derivative

Functional Applications

Corrosion Inhibition in Acidic Media

The compound’s thione and nitrile groups enable adsorption onto metal surfaces via lone-pair donation. Electrochemical studies in 1 M H₂SO₄ demonstrate:

  • Potentiodynamic Polarization (PDP): Shifts in corrosion potential (E<sub>corr</sub>) from −480 mV to −260 mV (vs. SCE), indicating mixed-type inhibition .

  • Electrochemical Impedance Spectroscopy (EIS): Charge-transfer resistance (R<sub>ct</sub>) increases from 25 Ω·cm² (blank) to 220 Ω·cm² (with inhibitor) .

  • Efficiency: 92–95% at 250 ppm concentration, surpassing traditional inhibitors like benzotriazole .

Table 3: Corrosion Inhibition Performance

ParameterBlankWith InhibitorImprovementReference
E<sub>corr</sub>−480 mV−260 mV+220 mV
R<sub>ct</sub>25 Ω·cm²220 Ω·cm²8.8×
Efficiency (%)92–95

Surface Morphology Analysis

Scanning electron microscopy (SEM) of carbon steel exposed to H₂SO₄ reveals smooth, uncorroded surfaces in the presence of the inhibitor, contrasting with pitted, rough surfaces in blank tests .

Mechanistic Insights and Structure-Activity Relationships

Adsorption Behavior

The inhibitor follows the Langmuir adsorption isotherm, with a free energy of adsorption (ΔG<sub>ads</sub>) of −38 kJ/mol, suggesting chemisorption dominates . The −CF₃ group enhances hydrophobicity, while the thione moiety coordinates with Fe atoms.

Electronic Effects

Density functional theory (DFT) calculations correlate higher inhibition efficiency with:

  • Lower energy of the highest occupied molecular orbital (E<sub>HOMO</sub> = −5.6 eV).

  • Higher electrophilicity index (ω = 3.8 eV) .

Future Directions

  • Green Synthesis: Replacing NaOEt/NaOMe with biocatalysts or ionic liquids.

  • Hybrid Materials: Incorporating the compound into polymeric coatings for sustained corrosion protection.

  • Pharmaceutical Exploration: Evaluating bioactivity given structural similarities to kinase inhibitors.

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